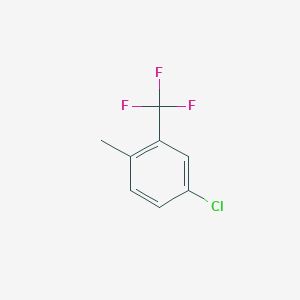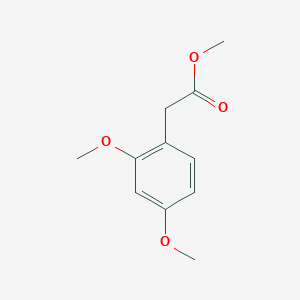
Ethyl 2-methylbenzoylformate
概要
説明
Ethyl 2-methylbenzoylformate is a chemical compound with the CAS Number: 66644-67-5 . Its IUPAC name is ethyl (2-methylphenyl) (oxo)acetate . It has a molecular weight of 192.21 . It appears as a yellow oil .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-Chlorotoluene and Ethyl oxalyl monochloride . Chemicalbook provides 11 synthetic routes .Molecular Structure Analysis
The InChI code of this compound is 1S/C11H12O3/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 . The InChI key is JDAUJYBYAJXLIU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a yellow oil . It is stored in a fridge .科学的研究の応用
Environmental Presence and Fate
Parabens, chemically related to Ethyl 2-methylbenzoylformate, are detected in various environmental matrices such as water bodies and sediments, indicating their widespread use and persistence. Despite treatments that can remove them from wastewater, they remain present at low concentrations in effluents, showing their resistance to complete degradation. Their occurrence in aquatic environments raises concerns about their continuous introduction into ecosystems and the potential formation of more stable chlorinated by-products through reactions with free chlorine, necessitating further investigations into their environmental impact and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Human Exposure and Health Implications
Human exposure to parabens, compounds related to this compound, is ubiquitous, with detections in human urine and serum samples. This widespread exposure, particularly in certain regions like Asia, highlights the need for further assessment of potential health risks associated with parabens. Studies indicate that exposure levels in some cases exceed acceptable daily intakes, pointing to potential health risks that warrant further investigation (Honda, Robinson, & Kannan, 2018).
Photodegradation and Environmental Remediation
Research into the photodegradation of parabens, compounds similar to this compound, using ultraviolet C lamps in the presence and absence of hydrogen peroxide, shows promising results for the removal of these contaminants from water. The process achieves total removal of individual pollutants within short time frames, offering a potentially effective method for minimizing environmental contamination by such compounds (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
Biodegradability and Metabolism
The metabolism of parabens, related to this compound, in human liver involves processes such as hydrolysis and glucuronidation, facilitated by various UDP-glucuronosyltransferase isoforms. This biotransformation suggests that these compounds, despite their widespread use and potential accumulation, do not persist indefinitely in human tissues, undergoing metabolic breakdown (Abbas, Greige‐Gerges, Karam, Piet, Netter, & Magdalou, 2010).
Safety and Hazards
When handling Ethyl 2-methylbenzoylformate, it is advised to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away and upwind .
特性
IUPAC Name |
ethyl 2-(2-methylphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAUJYBYAJXLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469582 | |
| Record name | ETHYL 2-METHYLBENZOYLFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66644-67-5 | |
| Record name | ETHYL 2-METHYLBENZOYLFORMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
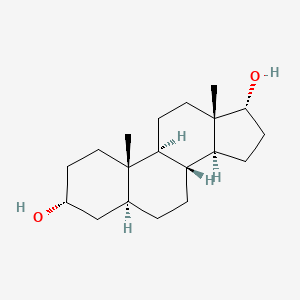
![(3S,10R,13S,17S)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1600261.png)




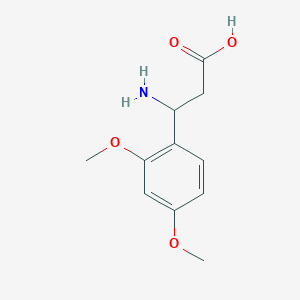


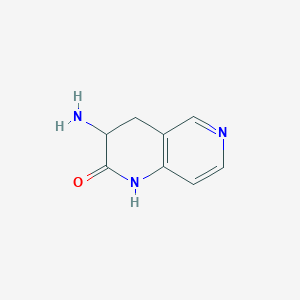
![N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide](/img/structure/B1600274.png)

